molecular formula C22H26ClN3O8 B14771403 Pomalidomide-CO-PEG3-C2-Cl

Pomalidomide-CO-PEG3-C2-Cl

Cat. No.: B14771403
M. Wt: 495.9 g/mol
InChI Key: QOYMEDUIBYEIOA-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG3-C2-Cl is a cereblon (CRBN)-targeting ligand-linker conjugate designed for PROTAC (PROteolysis-Targeting Chimera) development. It consists of three key components:

  • Pomalidomide: A potent immunomodulatory drug (IMiD) that binds CRBN, enabling targeted protein degradation .
  • PEG3 (triethylene glycol): A hydrophilic spacer that enhances solubility and modulates pharmacokinetics.
  • C2-Cl: A terminal chloride group facilitating conjugation to target-binding warheads via nucleophilic substitution or crosslinking reactions.

This compound is optimized for stability, solubility, and efficient PROTAC assembly. Below, we compare it structurally and functionally with analogous derivatives.

Properties

Molecular Formula

C22H26ClN3O8

Molecular Weight

495.9 g/mol

IUPAC Name

3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C22H26ClN3O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13H2,(H,24,28)(H,25,27,29)

InChI Key

QOYMEDUIBYEIOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG3-C2-Cl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Variations

Key structural differences among pomalidomide-based conjugates include PEG chain length , terminal functional groups , and molecular weight (Table 1).

Table 1: Structural Comparison of Pomalidomide Derivatives
Compound PEG Length Terminal Group Molecular Weight CAS Number Reference
Pomalidomide-CO-PEG3-C2-Cl PEG3 Chloride (Cl) ~500* Not provided Target compound
Pomalidomide-PEG3-C2-NH2 PEG3 Amine (NH2) 448.47 2093416-31-8
Pomalidomide-PEG2-C2-azide PEG2 Azide (N3) 430.41 2271036-45-2
Pomalidomide-PEG4-C2-COOH PEG4 Carboxylic acid (COOH) 521.52 2138440-81-8
Pomalidomide-PEG2-NH2 HCl PEG2 Amine (NH2·HCl) 404.42 (free base) 2435572-49-7

*Estimated based on PEG3-C2-Cl analogs.

Key Observations :

  • PEG Length : PEG3 balances hydrophilicity and steric bulk, offering improved solubility over shorter PEG2 derivatives (e.g., PEG2-azide) while maintaining better cell permeability than longer PEG4/6 chains .
  • Terminal Groups : Chloride (Cl) enables conjugation to nucleophiles (e.g., thiols, amines), whereas azide (N3) supports click chemistry, and COOH facilitates carbodiimide coupling .

Functional and Biochemical Properties

Table 2: Functional Comparison
Compound Solubility Reactivity PROTAC Efficiency Stability
This compound Moderate* High (Cl group) High (balanced) Stable in dry/DMSO
Pomalidomide-PEG3-C2-NH2 High Moderate (NH2) Moderate Hygroscopic
Pomalidomide-PEG2-azide Low High (N3) Variable Light-sensitive
Pomalidomide-PEG4-COOH High Moderate (COOH) High Stable

*Inferred from PEG3 analogs; Cl reduces solubility compared to NH2/COOH.

Key Insights :

  • Reactivity : The chloride group in this compound offers versatile conjugation under mild conditions, contrasting with amine (NH2) or azide (N3) groups that require specific catalysts (e.g., CuAAC for azides) .
  • PROTAC Efficiency : PEG3-C2-Cl’s intermediate chain length optimizes ternary complex formation, critical for degradation efficiency. Longer PEG4 chains may reduce cell permeability despite high solubility .

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